BKI-1369

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

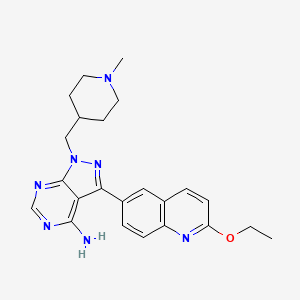

3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJAAKKEYXUCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BKI-1369: A Deep Dive into its Mechanism of Action as a Potent Antiprotozoal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKI-1369 is a member of the bumped kinase inhibitor (BKI) class of compounds, which have emerged as promising therapeutics against a range of apicomplexan parasites.[1][2][3] These parasites, including Cryptosporidium and Cystoisospora, are responsible for significant diarrheal diseases in both humans and animals.[4][5] The primary mechanism of action of this compound lies in its specific and potent inhibition of parasite calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for parasite viability but absent in their mammalian hosts, offering a selective therapeutic window. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting Parasite CDPK1

This compound acts as a competitive inhibitor of ATP binding to the active site of apicomplexan CDPK1. The selectivity of BKIs for parasite kinases over mammalian kinases is attributed to a key structural difference in the ATP-binding pocket. Apicomplexan CDPKs possess a small glycine "gatekeeper" residue, which creates a hydrophobic pocket that can accommodate the "bumped" chemical structure of this compound. Mammalian kinases, in contrast, have a larger gatekeeper residue that sterically hinders the binding of these inhibitors.

The inhibition of CDPK1 disrupts several essential cellular processes in the parasite, ultimately leading to a reduction in parasite replication and pathogenesis. Key functions of CDPK1 that are inhibited by this compound include:

-

Merozoite Replication: Studies have demonstrated that this compound significantly inhibits the replication of merozoites, the stage of the parasite responsible for asexual reproduction and amplification of the infection within the host.

-

Host Cell Invasion and Egress: CDPK1 plays a critical role in the signaling pathways that control parasite motility, host cell invasion, and subsequent egress from infected cells. By inhibiting CDPK1, this compound effectively blocks these crucial steps in the parasite life cycle.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites

| Parameter | Organism | Cell Line | Value | Reference |

| IC50 | Cystoisospora suis | IPEC-1 | 40 nM | |

| IC95 | Cystoisospora suis | IPEC-1 | 200 nM | |

| IC50 | Cryptosporidium hominis | - | Not specified | |

| IC50 (hERG inhibition) | Human | - | 1.52 µM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Organism | Dosage | Key Findings | Reference |

| Piglets | Cystoisospora suis | 20 mg/kg BW (2 doses) | Complete suppression of oocyst excretion. | |

| Piglets | Cystoisospora suis | 10 mg/kg BW (twice daily for 5 days) | Effective suppression of oocyst excretion and diarrhea. | |

| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg BW (twice daily for 5 days) | Significant reduction in oocyst excretion and diarrhea. |

Table 3: Pharmacokinetic Parameters of this compound

| Animal Model | Dosage | Cmax (Plasma) | Key Metabolites | Reference |

| Piglets | 10 mg/kg BW (9 doses) | 10 µM | BKI-1318, BKI-1817 | |

| Piglets | 20 mg/kg on SD 3 | 8.1 µM (Fecal) | BKI-1318, BKI-1817 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action via competitive inhibition of parasite CDPK1.

Caption: General experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

In Vitro Inhibition of Cystoisospora suis Merozoite Replication

This protocol is based on methodologies described in studies evaluating the in vitro efficacy of this compound.

-

Cell Culture: Intestinal porcine epithelial cells (IPEC-1) are cultured to confluency in appropriate cell culture plates.

-

Infection: Confluent IPEC-1 monolayers are infected with excysted sporozoites of C. suis.

-

Treatment: Following infection, the culture medium is replaced with medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) or a vehicle control (e.g., DMSO).

-

Incubation: The treated, infected cell cultures are incubated for a defined period (e.g., 5 days) to allow for parasite development and replication.

-

Quantification of Merozoite Production: After the incubation period, the supernatant is collected, and the number of free merozoites is quantified using a hemocytometer or by quantitative PCR (qPCR) targeting a parasite-specific gene.

-

Data Analysis: The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated by plotting the percentage of inhibition of merozoite production against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Piglet Model of Cystoisosporosis

This protocol is a generalized representation of in vivo studies conducted to assess the therapeutic efficacy of this compound.

-

Animal Model: Neonatal piglets are experimentally infected with a known number of viable C. suis oocysts.

-

Treatment Groups: Piglets are randomly assigned to different treatment groups, including a control group receiving a vehicle and experimental groups receiving this compound at various dosages and treatment regimens (e.g., single dose, multiple doses).

-

Drug Administration: this compound is typically administered orally.

-

Monitoring of Clinical Parameters: Piglets are monitored daily for clinical signs of coccidiosis, including fecal consistency (diarrhea scoring) and body weight gain.

-

Parasitological Examination: Fecal samples are collected daily to quantify the number of oocysts shed per gram of feces using techniques such as the McMaster method.

-

Pharmacokinetic Analysis: Blood and/or fecal samples may be collected at various time points to determine the concentration of this compound and its metabolites using methods like liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Statistical analysis is performed to compare the oocyst excretion, diarrhea scores, and body weight gain between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound demonstrates a highly specific and potent mechanism of action against apicomplexan parasites by targeting the parasite-specific enzyme CDPK1. This inhibition disrupts essential cellular processes, including merozoite replication and host cell invasion, leading to a significant reduction in parasite burden and clinical signs of disease. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other bumped kinase inhibitors as novel antiprotozoal drugs. The high selectivity of this compound for the parasite kinase over host kinases provides a strong rationale for its favorable safety profile, although off-target effects such as hERG inhibition warrant consideration in further development.

References

- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

BKI-1369 discovery and development

BKI-1369: A Technical Guide to its Discovery and Development

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and preclinical development of the bumped kinase inhibitor, this compound.

Discovery and Rationale

This compound is a small-molecule compound belonging to the class of "bumped kinase inhibitors" (BKIs). Its development was part of a targeted drug discovery program aimed at exploiting a unique structural feature of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. These parasites, including Cryptosporidium and Cystoisospora, are responsible for significant diarrheal diseases in humans and animals.

The rationale for targeting CDPK1 is its essential role in the parasite's life cycle and its absence in mammalian hosts, offering a pathway for selective toxicity[1][2]. Apicomplexan CDPK1 possesses a small glycine residue at the "gatekeeper" position of its ATP-binding site. This creates a hydrophobic pocket that is accessible to inhibitors with a bulky "bump." In contrast, the corresponding kinase in mammals has a larger gatekeeper residue, which sterically hinders the binding of these bumped inhibitors, thereby conferring selectivity[3].

This compound was developed as a second-generation compound, aiming to improve upon the safety profile of earlier BKIs like BKI-1294. A primary challenge was the off-target inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is linked to potentially fatal cardiac arrhythmias. This compound, which incorporates a quinoline group in place of a naphthalene moiety, was prioritized for further development based on initial screenings that suggested a moderately improved hERG safety profile over its predecessors[3].

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDPK1[1]. An increase in intracellular calcium within the parasite activates CDPK1, which then phosphorylates downstream substrate proteins. This signaling cascade is critical for several processes essential for parasite survival and propagation:

-

Microneme Secretion: Release of adhesive proteins required for host cell attachment and invasion.

-

Motility: Powers the parasite's unique gliding motility.

-

Invasion and Egress: Mediates the entry into and exit from host cells.

-

Replication: Plays a role in the proliferation of the parasite within the host cell.

By binding to the ATP pocket of CDPK1, this compound blocks these vital functions, effectively halting the parasitic life cycle.

Visualized Signaling Pathway

The following diagram illustrates the CDPK1 signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy Data

| Parasite Species | Assay Type | Host Cell Line | IC50 Value | IC95 Value | Source |

| Cystoisospora suis | Merozoite Proliferation Assay | IPEC-1 | 40 nM | 200 nM | |

| Cryptosporidium parvum | Parasite Growth Inhibition | HCT-8 | ~37 nM | Not Available |

Table 2: In Vivo Efficacy and Dosing

| Parasite Species | Animal Model | Dosing Regimen | Primary Efficacy Endpoints | Source |

| Cystoisospora suis | Suckling Piglets | 10 mg/kg, PO, BID for 5 days | Effective suppression of oocyst excretion and diarrhea; improved weight gain. | |

| Cystoisospora suis | Suckling Piglets | 20 mg/kg, PO, two doses (2 & 4 dpi) | Complete suppression of oocyst excretion. | |

| Cryptosporidium hominis | Gnotobiotic Piglets | 10 mg/kg, PO, BID for 5 days | Significant reduction in oocyst excretion, mucosal colonization, and diarrhea. | |

| Cryptosporidium parvum | Neonatal Mice | 10 mg/kg, PO, single dose | 70% reduction in parasite burden. |

Table 3: Pharmacokinetic Profile

| Animal Model | Dosing Regimen | Key PK Parameter | Observation | Source |

| Piglets (C. suis) | 10 mg/kg, BID x 5 days | Plasma Concentration | Reached 11.7 µM during treatment, indicating drug accumulation. | |

| Piglets (C. hominis) | 10 mg/kg, BID | Plasma Concentration | Increased to 10 µM after the 9th dose; slow elimination observed. | |

| Mice (C. parvum) | 10 mg/kg, single dose | Unbound Cmax | 0.3 µM. Low systemic levels with high efficacy suggest gastrointestinal exposure is key. |

Table 4: Safety & Toxicology

| Target / Assay | Method | IC50 Value | Implication | Source |

| hERG Channel | Thallium Flux Assay | 10 µM | Initial, less sensitive assay suggested moderate risk. | |

| hERG Channel | QPatch (Electrophysiology) | 0.97 - 1.52 µM | More accurate testing revealed potent inhibition, precluding development for human use. | |

| Cardiovascular Effects | In vivo Dog Model | N/A | Significant, dose-dependent increases in QTc interval observed at plasma concentrations around 1.7 µM. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its metabolites has been described previously (Johnson et al., 2012; Vidadala et al., 2016). For research purposes, the compound was synthesized by commercial vendors to >98% purity, which was verified by HPLC and NMR. For in vivo administration, this compound powder is typically dissolved in a vehicle consisting of 3% Tween 80, 7% ethanol, and 90% normal saline.

In Vitro Efficacy Testing: C. suis Merozoite Proliferation

This protocol is used to determine the inhibitory concentration of this compound on parasite replication in vitro.

-

Cell Seeding: Seed IPEC-1 (intestinal porcine epithelial cells) in 48-well plates and grow to confluency.

-

Parasite Preparation: Prepare infectious C. suis sporozoites by excysting oocysts.

-

Infection: Infect the confluent IPEC-1 monolayers with a defined ratio of sporozoites to host cells.

-

Drug Application: Immediately following infection, replace the medium with fresh culture medium containing serial dilutions of this compound. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plates for 5 days at 37°C and 5% CO₂ to allow for parasite development into the merozoite stage.

-

Quantification: Collect supernatants and quantify the number of free merozoites using a hemocytometer or an automated cell counter.

-

Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration and determine the IC50 and IC95 values using non-linear regression analysis.

In Vivo Efficacy Model: Gnotobiotic Piglet Model of Cryptosporidiosis

This animal model is used to evaluate the therapeutic efficacy of compounds against Cryptosporidium hominis, which primarily infects humans.

-

Animal Husbandry: Derive gnotobiotic piglets by caesarean section and maintain them in sterile isolator units to prevent extraneous infections. Provide sterile nutrition.

-

Infection: At two days of age, orally challenge the piglets with 1×10⁶ to 5×10⁶ C. hominis oocysts.

-

Treatment Initiation: Begin treatment at the first sign of diarrhea (typically 3 days post-infection). Randomly assign piglets to a treatment group (e.g., 10 mg/kg this compound) or a vehicle control group.

-

Drug Administration: Administer the compound or vehicle orally twice daily for a period of 5 days.

-

Daily Monitoring:

-

Clinical Assessment: Record daily body weights and score fecal consistency to assess diarrhea severity.

-

Parasitological Assessment: Collect fecal samples daily and quantify oocyst shedding per gram of feces using immunofluorescence microscopy or qPCR.

-

Pharmacokinetic Sampling: Collect blood samples at predetermined time points to analyze plasma drug concentrations via LC-MS/MS.

-

-

Necropsy: At the study endpoint, euthanize piglets and collect intestinal tissue sections for histopathological analysis of parasite burden and mucosal lesions.

Experimental Workflow Visualization

The following diagram outlines the logical flow of an in vivo efficacy study.

References

- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro C. parvum growth inhibition assay [bio-protocol.org]

- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

BKI-1369: A Deep Dive into its Mechanism and Therapeutic Potential Against Apicomplexan Parasites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BKI-1369 is a potent, small-molecule bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against a range of apicomplexan parasites, including Cystoisospora suis and Cryptosporidium species.[1][2] These parasites are responsible for significant diarrheal diseases in both livestock and humans.[3][4] The emergence of resistance to existing treatments necessitates the development of novel therapeutics like this compound.[5] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, the signaling pathways it targets, quantitative efficacy data, and the experimental protocols used to evaluate its activity.

Core Mechanism of Action: Targeting a Parasite-Specific Kinase

This compound functions as an ATP-competitive inhibitor, specifically targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This selectivity is a key advantage, as CDPKs are absent in their mammalian hosts, minimizing the potential for off-target effects and host toxicity. The specificity of BKIs for parasite CDPK1 is attributed to a unique structural feature in the ATP-binding pocket of the enzyme. Apicomplexan CDPK1 possesses a small glycine "gatekeeper" residue, which allows the "bumped" chemical structure of this compound to fit snugly into the binding site. In contrast, mammalian kinases have a bulkier gatekeeper residue that sterically hinders the binding of BKIs.

By competitively binding to the ATP pocket of CDPK1, this compound effectively blocks the kinase's ability to phosphorylate its downstream substrates. This inhibition disrupts a cascade of essential cellular processes in the parasite that are dependent on CDPK1 activity.

The CDPK1 Signaling Pathway and this compound's Point of Intervention

Calcium-dependent protein kinases are crucial sensors and transducers of calcium signals in apicomplexan parasites, regulating a variety of critical functions required for their survival and propagation. The CDPK1 signaling pathway is central to the parasite's lytic cycle, which involves host cell invasion, replication, and egress. This compound's inhibition of CDPK1 disrupts this entire cycle.

Key processes regulated by the CDPK1 signaling pathway include:

-

Microneme Secretion: The release of proteins from specialized secretory organelles called micronemes is essential for parasite motility and host cell invasion. CDPK1 activation is a critical step in triggering this secretion.

-

Gliding Motility: Apicomplexan parasites utilize a unique form of substrate-dependent locomotion called gliding motility to move within and between host cells. This process is driven by an actin-myosin motor complex, and CDPK1 is known to phosphorylate components of this motor complex, such as Myosin A tail domain-interacting protein (MTIP) and glideosome-associated protein 45 (GAP45).

-

Host Cell Invasion and Egress: The culmination of microneme secretion and gliding motility is the active invasion of host cells. Similarly, the exit of newly replicated parasites from an infected host cell (egress) is also a CDPK1-dependent process.

-

Merozoite Replication: Studies have shown that this compound is particularly effective at inhibiting the replication of merozoites, the stage of the parasite that divides within the host cell.

The following diagram illustrates the CDPK1 signaling pathway and the inhibitory action of this compound.

Caption: CDPK1 signaling pathway and this compound's inhibitory action.

Quantitative Data Summary

The efficacy and pharmacokinetic properties of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound against Cystoisospora suis

| Parameter | Concentration | Effect | Reference |

| IC50 | 40 nM | 50% inhibition of merozoite proliferation in IPEC-1 cells | |

| IC95 | 200 nM | >95% inhibition of merozoite proliferation in IPEC-1 cells | |

| Merozoite Count Reduction | 400 nM | 96.1% decrease in total merozoites |

Table 2: In Vivo Efficacy of this compound in a Piglet Model of Cystoisospora suis Infection

| Dosage Regimen | Outcome | Reference |

| 20 mg/kg (single dose on day of infection) | 50% suppression of oocyst excretion; 95.2% reduction in shedders | |

| 20 mg/kg (single dose 2 days post-infection) | 82% suppression of oocyst excretion; 98.4% reduction in shedders | |

| 20 mg/kg (doses at 2 and 4 days post-infection) | Complete suppression of oocyst excretion | |

| 10 mg/kg (twice daily for 5 days) | Effective suppression of oocyst excretion and diarrhea |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dosage | Cmax (Plasma) | Cmax (Fecal) | Tmax (Fecal) | Reference |

| Piglets | 10 mg/kg (after 9th dose) | 10 µM | - | - | |

| Piglets | 10 mg/kg (twice daily for 5 days) | 11.7 µM | - | - | |

| Piglets | 20 mg/kg (single dose) | - | 8.1 µM | 24 hours |

Table 4: Safety Profile of this compound

| Parameter | IC50 | Species | Notes | Reference |

| hERG Inhibition (Thallium Flux Assay) | 10 µM | - | >10-fold higher (less potent) than BKI-1294 | |

| hERG Inhibition (QPatch Assay) | 0.97 µM | - | More sensitive assay revealed greater potency |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Merozoite Proliferation Inhibition Assay (Cystoisospora suis)

This assay is designed to determine the inhibitory effect of this compound on the replication of C. suis merozoites in a host cell culture system.

-

Cell Culture: Intestinal Porcine Epithelial Cells (IPEC-1) are cultured to confluence in 48-well plates.

-

Infection: IPEC-1 monolayers are infected with C. suis sporozoites.

-

Treatment: At various time points post-infection (e.g., 2 days), the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

-

Incubation: The treated, infected cell cultures are incubated for a specified period (e.g., up to 9 days post-infection).

-

Quantification: The number of free merozoites in the culture supernatant is quantified using a hemocytometer. The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated by comparing the merozoite counts in treated wells to the control wells.

The following diagram outlines the workflow for the in vitro inhibition assay.

References

- 1. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. - NADIS [nadis.org.uk]

- 5. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

BKI-1369: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKI-1369 is a potent "bumped" kinase inhibitor (BKI) demonstrating significant promise as a therapeutic agent against apicomplexan parasites, including Cryptosporidium and Cystoisospora. Its primary molecular target is Calcium-Dependent Protein Kinase 1 (CDPK1), an essential enzyme for parasite viability and virulence that is absent in mammals. This selectivity is achieved through a unique structural feature of this compound that exploits a corresponding small "gatekeeper" residue in the ATP-binding pocket of the parasite's CDPK1. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Target Identification: Calcium-Dependent Protein Kinase 1 (CDPK1)

The primary target of this compound in apicomplexan parasites is Calcium-Dependent Protein Kinase 1 (CDPK1). CDPKs are serine/threonine kinases that play a crucial role in the signaling pathways of these organisms, regulating processes essential for their survival and infectivity.

Key Features of CDPK1 as a Drug Target:

-

Essential for Parasite Viability: Genetic and chemical validation studies have demonstrated that CDPK1 is critical for parasite motility, invasion of host cells, and egress from infected cells.[1]

-

Absent in Mammalian Hosts: The absence of CDPKs in mammals provides a clear therapeutic window, minimizing the potential for on-target toxicity in the host.[1][2]

-

Structural Uniqueness: Apicomplexan CDPK1 possesses a small glycine residue at the "gatekeeper" position in the ATP-binding pocket. This feature is exploited by "bumped" kinase inhibitors like this compound, which have a bulky side group that is sterically hindered from binding to the ATP-binding pocket of most mammalian kinases (which typically have a larger gatekeeper residue).[3]

Mechanism of Action

This compound acts as a competitive inhibitor of ATP at the active site of CDPK1. By binding to the ATP pocket, it blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that control essential parasite functions.

Signaling Pathway of CDPK1 in Apicomplexan Parasites

An increase in intracellular calcium concentration ([Ca2+]) is a key signal for the activation of CDPK1. Upon binding of Ca2+ to its calmodulin-like domain, CDPK1 undergoes a conformational change that activates its kinase domain. Activated CDPK1 then phosphorylates a range of downstream effector proteins, leading to the secretion of microneme proteins, which are essential for parasite motility and host cell invasion.

Target Validation: Efficacy Data

The efficacy of this compound has been validated through a series of in vitro and in vivo studies.

In Vitro Efficacy

This compound demonstrates potent inhibition of parasite growth in cell-based assays.

| Assay | Organism | Cell Line | Parameter | Value | Reference |

| Merozoite Proliferation | Cystoisospora suis | IPEC-1 | IC50 | 40 nM | [3] |

| Merozoite Proliferation | Cystoisospora suis | IPEC-1 | IC95 | 200 nM | |

| Enzyme Inhibition | Cystoisospora suis CDPK1 | - | IC50 | 4.5 nM | |

| hERG Inhibition | Human | - | IC50 | 1.52 µM |

In Vivo Efficacy

Animal models of cryptosporidiosis and cystoisosporosis have confirmed the therapeutic potential of this compound.

| Animal Model | Organism | Dosage | Key Findings | Reference |

| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea. | |

| Piglets | Cystoisospora suis | 10 mg/kg, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea; improved body weight gain. | |

| Neonatal Mice | Cryptosporidium parvum | 25 mg/kg, twice daily | Significant reduction in oocyst shedding. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound.

Recombinant CDPK1 Expression and Purification

This protocol describes the expression and purification of recombinant Cryptosporidium parvum CDPK1 (CpCDPK1) for use in enzymatic assays.

Workflow for Recombinant CpCDPK1 Production

Protocol:

-

Gene Amplification: The full-length gene encoding CpCDPK1 is amplified from C. parvum genomic DNA using specific primers.

-

Cloning: The amplified PCR product is ligated into a pET expression vector containing a purification tag (e.g., 6x-His).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a large culture. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches the mid-log phase.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.

-

Purification: The soluble fraction of the cell lysate is applied to a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged CpCDPK1 is eluted with an imidazole gradient.

-

Verification: The purity of the recombinant protein is assessed by SDS-PAGE and its identity confirmed by Western blot using an anti-His-tag antibody.

CDPK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the in vitro inhibitory activity of this compound against recombinant CpCDPK1. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Protocol:

-

Kinase Reaction:

-

Set up the kinase reaction in a 96-well plate. Each reaction should contain the kinase buffer, recombinant CpCDPK1, a peptide substrate (e.g., PLKtide), and varying concentrations of this compound (or DMSO for control).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to catalyze the luciferase-mediated conversion of the new ATP to a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of this compound.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Parasite Growth Inhibition Assay (Cystoisospora suis in IPEC-1 cells)

This assay is used to determine the efficacy of this compound in inhibiting the proliferation of C. suis in a host cell line.

Protocol:

-

Cell Seeding: Seed IPEC-1 (intestinal porcine epithelial cells) in a 48-well plate and grow to confluency.

-

Infection: Infect the confluent IPEC-1 monolayers with excysted C. suis sporozoites.

-

Treatment: Immediately after infection, add fresh culture medium containing serial dilutions of this compound (e.g., from 12.5 nM to 200 nM) or DMSO as a control.

-

Incubation: Incubate the infected and treated cells for 5 days.

-

Medium Change: After 5 days, replace the medium containing this compound with fresh culture medium and continue the incubation until day 9 post-infection.

-

Quantification of Merozoite Proliferation:

-

Collect the culture supernatant.

-

Count the number of free merozoites using a hemocytometer or by quantitative PCR (qPCR) targeting a parasite-specific gene.

-

-

Data Analysis:

-

Calculate the percent inhibition of merozoite proliferation for each this compound concentration compared to the DMSO control.

-

Determine the IC50 and IC95 values from the dose-response curve.

-

Mammalian Cell Cytotoxicity Assay (WST-1 Assay)

This assay is used to assess the potential toxicity of this compound against a mammalian cell line.

Protocol:

-

Cell Seeding: Seed IPEC-1 cells in a 96-well plate.

-

Treatment: Add various concentrations of this compound to the wells. Include wells with medium only and DMSO only as controls.

-

Incubation: Incubate the cells for a period that reflects the duration of the parasite inhibition assay (e.g., 4 days).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 3 hours at 37°C. The WST-1 reagent is converted to a colored formazan product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percent cell viability for each this compound concentration relative to the controls.

-

Selectivity and Off-Target Profile

A critical aspect of drug development is understanding the selectivity of a compound for its intended target versus other related proteins in the host.

Selectivity for Parasite vs. Mammalian Kinases

The "bumped" chemical structure of this compound is designed to provide high selectivity for parasite CDPK1 over most mammalian kinases. This is due to the small glycine gatekeeper residue in the parasite enzyme, which can accommodate the bulky "bump" on the inhibitor. In contrast, the larger gatekeeper residues in most mammalian kinases cause a steric clash, preventing high-affinity binding.

Broad Kinase Selectivity Profile

While a comprehensive, publicly available kinome scan for this compound against a broad panel of human kinases is not available, studies on structurally related pyrazolopyrimidine-based bumped kinase inhibitors have been conducted. These studies generally show a high degree of selectivity for the target parasite kinase. For instance, some analogs have been screened against a panel of over 450 human kinases and were found to inhibit only a small number of off-target kinases at a concentration of 1 µM. This suggests that this compound is also likely to have a favorable selectivity profile. However, for a complete assessment, a dedicated kinome scan of this compound would be required.

hERG Inhibition

A known off-target liability for some kinase inhibitors is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. This compound has been evaluated for its hERG inhibitory activity and was found to have an IC50 of 1.52 µM. This value is an important consideration for the therapeutic window and safety assessment of the compound.

Conclusion

This compound is a promising drug candidate that effectively targets CDPK1, a kinase essential for the viability of several apicomplexan parasites. Its mechanism of action, potent in vitro and in vivo efficacy, and selectivity for the parasite enzyme over host kinases make it a strong candidate for further development as a treatment for diseases such as cryptosporidiosis and cystoisosporosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other bumped kinase inhibitors. Future work should include a comprehensive kinome scan to fully delineate its off-target profile and further preclinical safety and efficacy studies.

References

- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bumped Kinase Inhibitor BKI-1369

Introduction

BKI-1369 is a potent and selective bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against various apicomplexan parasites, most notably Cryptosporidium parvum and Cystoisospora suis, the causative agents of cryptosporidiosis and cystoisosporosis, respectively. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a pyrazolopyrimidine derivative with a distinct chemical structure that allows it to selectively target the ATP-binding pocket of parasite calcium-dependent protein kinase 1 (CDPK1).

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |

| CAS Number | 1951431-22-3 | [2] |

| Molecular Formula | C23H27N7O | [2] |

| Molecular Weight | 417.51 g/mol | [2] |

| Canonical SMILES | CCO(C=C1)C=C2C=C(C=CC2=N1)C3=C(N)N=CN=C3N(CC4CCN(C)CC4)N=3 | [3] |

| Purity | >98% (by HPLC) | |

| Solubility | DMSO: 50 mg/mL (119.76 mM) | |

| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, -20°C for 1 month |

Biological Activity and Mechanism of Action

This compound is a highly effective antiparasitic agent that functions by inhibiting parasite-specific calcium-dependent protein kinase 1 (CDPK1). This enzyme is crucial for various processes in the parasite's life cycle, including motility, invasion of host cells, and egress. The selectivity of this compound for the parasite kinase over host kinases is attributed to a "bumped" chemical group that sterically hinders its binding to the ATP-binding pocket of mammalian kinases, which possess a bulkier "gatekeeper" residue at the equivalent position.

In Vitro Activity

This compound has demonstrated potent activity against the proliferation of Cystoisospora suis merozoites in intestinal porcine epithelial cells (IPEC-1).

Table 2: In Vitro Efficacy of this compound against Cystoisospora suis

| Parameter | Value | Cell Line | Reference(s) |

| IC50 | 40 nM | IPEC-1 | |

| IC95 | 200 nM | IPEC-1 |

In Vivo Efficacy

Studies in animal models have confirmed the therapeutic potential of this compound in treating cryptosporidiosis and cystoisosporosis.

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Gnotobiotic Piglets (C. hominis) | 10 mg/kg, orally, twice daily for 5 days | Significant reduction in oocyst excretion and diarrheal symptoms. | |

| Piglets (C. suis) | 10 mg/kg, orally, twice daily for 5 days | Suppressed oocyst excretion and diarrhea; improved body weight gain. | |

| Neonatal Mice (C. parvum) | Not specified | High efficacy in clearing parasite infection. |

Pharmacokinetics and Metabolism

Pharmacokinetic studies in piglets have shown that this compound is orally bioavailable and accumulates in the plasma with repeated dosing. Two major metabolites, BKI-1318 and BKI-1817, have been identified.

Table 4: Pharmacokinetic Parameters of this compound in Piglets

| Parameter | Value | Conditions | Reference(s) |

| Plasma Cmax (after 1st dose) | 2.8 - 3.4 µM | 10 mg/kg, oral | |

| Plasma Cmax (after 9th dose) | ~10 µM | 10 mg/kg, oral, twice daily | |

| Fecal Cmax | 8.1 µM | 20 mg/kg, single oral dose | |

| Fecal Tmax | 24 hours | 20 mg/kg, single oral dose |

The chemical structures of the main metabolites are shown below. BKI-1817 is formed by the cleavage of the ether bond in this compound.

Figure 1. Major metabolites of this compound.

Off-Target Activity

This compound has been shown to inhibit the human Ether-a-go-go-related gene (hERG) potassium channel, which is a potential concern for cardiotoxicity.

Table 5: Off-Target Activity of this compound

| Target | IC50 | Assay | Reference(s) |

| hERG | 1.52 µM | Not specified |

Signaling Pathway

This compound targets the CDPK1 signaling pathway in apicomplexan parasites. CDPK1 is a serine/threonine kinase that plays a central role in calcium-mediated signaling, which is essential for parasite motility, host cell invasion, and egress. Inhibition of CDPK1 by this compound disrupts these critical processes, leading to the arrest of the parasite life cycle.

Figure 2. Simplified CDPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is synthesized based on previously described methods for pyrazolopyrimidine derivatives. The synthesis of a key metabolite, BKI-1817, involves the treatment of this compound with concentrated hydrochloric acid at 60°C for 8 hours, followed by neutralization, basification, extraction, and purification by reverse-phase HPLC.

Figure 3. General workflow for the synthesis and purification of this compound.

In Vitro Merozoite Proliferation Assay

This protocol describes the evaluation of this compound's inhibitory effect on C. suis merozoite proliferation in IPEC-1 cells.

-

Cell Culture: Maintain IPEC-1 cells in DHEM/HAM12 medium supplemented with 5% fetal calf serum and penicillin/streptomycin at 37°C and 5% CO2.

-

Infection: Seed IPEC-1 cells in 48-well plates. One day after seeding, infect the cells with excysted C. suis sporozoites.

-

Treatment: Add varying concentrations of this compound (e.g., 25 nM to 1000 nM) to the infected cell cultures. Include a DMSO control.

-

Incubation: Incubate the plates for 4 days at 37°C with 5% CO2.

-

Quantification: Determine the proliferation of merozoites. This can be done by counting free merozoites in the culture supernatant or by using a colorimetric cell proliferation assay (e.g., WST-1).

-

Data Analysis: Calculate the IC50 and IC95 values based on the dose-response curve.

In Vivo Efficacy Study in Piglet Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound against cystoisosporosis in piglets.

-

Animal Model: Use suckling piglets experimentally infected with C. suis.

-

Infection: Orally inoculate piglets with C. suis oocysts.

-

Treatment Formulation: Prepare a solution of this compound in a vehicle such as 3% Tween 80 + 7% ethanol + 90% normal saline.

-

Dosing: Administer this compound orally at the desired dose (e.g., 10-20 mg/kg body weight) and frequency (e.g., once or twice daily).

-

Monitoring: Monitor the piglets for clinical signs of disease, including fecal consistency and body weight gain.

-

Parasitological Assessment: Collect fecal samples daily to quantify oocyst excretion using methods such as autofluorescence and the McMaster technique.

-

Pharmacokinetic Analysis: Collect blood and fecal samples at various time points to determine the concentrations of this compound and its metabolites using a validated LC-MS/MS method.

Figure 4. Workflow for in vivo efficacy and pharmacokinetic studies of this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of cryptosporidiosis and cystoisosporosis. Its potent and selective inhibition of parasite CDPK1, coupled with demonstrated in vivo efficacy, makes it a valuable lead compound for further drug development. However, its potential for hERG inhibition warrants careful consideration and monitoring in future studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers working on the development of novel antiparasitic therapies.

References

BKI-1369 for the Treatment of Apicomplexan Parasites: A Technical Guide

Executive Summary

Apicomplexan parasites, including Cryptosporidium, Cystoisospora, and Toxoplasma, pose a significant threat to both human and animal health. The emergence of resistance to existing therapies necessitates the development of novel antiparasitic agents. Bumped Kinase Inhibitors (BKIs) represent a promising class of drugs that selectively target a key parasite enzyme, Calcium-Dependent Protein Kinase 1 (CDPK1), which is essential for parasite motility, host cell invasion, and replication. This technical guide provides an in-depth overview of BKI-1369, a lead candidate from this class, covering its mechanism of action, quantitative efficacy data, detailed experimental protocols, and safety profile.

Core Mechanism of Action: Targeting the Parasite-Specific CDPK1

Bumped Kinase Inhibitors are engineered to exploit a structural difference between parasite and mammalian kinases. Apicomplexan CDPKs possess a small glycine residue at a critical "gatekeeper" position in their ATP-binding pocket.[1] In contrast, the corresponding residue in mammalian kinases is larger and bulkier. This size difference creates a unique hydrophobic pocket in the parasite enzyme that is not present in the host's kinases.[1] BKIs, like this compound, are designed with a "bump" – a bulky chemical group – that fits snugly into this unique pocket, allowing for potent and highly selective inhibition of the parasite enzyme while sparing host kinases.[1]

By blocking the ATP-binding site of CDPK1, this compound prevents the phosphorylation of downstream substrates that are crucial for calcium-mediated signaling pathways. This disruption effectively halts essential parasite functions, including gliding motility, host cell invasion, and intracellular replication.[2][3]

References

- 1. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BKI-1369 and Calcium-Dependent Protein Kinase 1 (CDPK1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-Dependent Protein Kinase 1 (CDPK1) has emerged as a critical therapeutic target in several apicomplexan parasites, including Cryptosporidium parvum, Toxoplasma gondii, and Cystoisospora suis. These protozoan pathogens are responsible for significant diseases in humans and animals. The absence of CDPK orthologs in mammals makes it an attractive target for selective drug development. Bumped Kinase Inhibitors (BKIs), a novel class of antiprotozoal drugs, have been specifically designed to target a unique glycine gatekeeper residue in the ATP-binding pocket of parasite CDPK1. This guide provides a comprehensive technical overview of BKI-1369, a potent CDPK1 inhibitor, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to CDPK1 and Bumped Kinase Inhibitors

Calcium-Dependent Protein Kinases (CDPKs) are serine/threonine kinases that play a pivotal role in the calcium signaling pathways of apicomplexan parasites. These kinases are essential for various cellular processes, including parasite motility, host cell invasion, and egress.[1][2] The activation of CDPK1 is triggered by an increase in intracellular calcium levels, which leads to the phosphorylation of downstream substrates crucial for the parasite's lytic cycle.[3][4]

A key structural feature of apicomplexan CDPK1 is the presence of a small glycine residue at the "gatekeeper" position in the ATP-binding site.[5] In contrast, mammalian kinases typically possess a larger, bulkier amino acid at this position. This structural difference allows for the design of "bumped" kinase inhibitors (BKIs) that carry a bulky substituent. This "bump" sterically hinders their binding to mammalian kinases, thereby conferring a high degree of selectivity for the parasite enzyme. This compound is a prominent example of such a compound, demonstrating potent activity against various apicomplexan parasites.

Quantitative Data for this compound and Related Compounds

The following tables summarize the quantitative data for this compound and other relevant bumped kinase inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

| Compound | Target | Organism | IC50 (nM) | EC50 (nM) | Notes | Reference(s) |

| This compound | Merozoite Proliferation | Cystoisospora suis | - | 40 | IC95 > 200 nM | |

| This compound | Merozoite Replication | Cystoisospora suis | - | 35 | IC95 = 350 nM | |

| This compound | hERG Inhibition | Homo sapiens | 1520 | - | Indicates potential for cardiotoxicity. | |

| BKI-1294 | CpCDPK1 | Cryptosporidium parvum | - | 100 | A lead compound for treating cryptosporidiosis. | |

| BKI-1294 | hERG Inhibition | Homo sapiens | 300 | - | Higher potential for cardiotoxicity compared to this compound. | |

| UH15-16 | CpCDPK1 | Cryptosporidium parvum | 10 | 12-40 | A pyridopyrimidinone-based inhibitor. | |

| WIN1-158 | CpCDPK1 | Cryptosporidium parvum | <10 | <10 | 2nd generation pyridopyrimidinone with >1000-fold selectivity over human Src kinase. |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Animal Model | Dosing Regimen | Observation | Reference(s) |

| Efficacy | C. suis infected piglets | 10 mg/kg BW, twice daily for 5 days | Suppressed oocyst excretion and diarrhea. | |

| Efficacy | C. suis infected piglets | 20 mg/kg BW, two doses at 2 and 4 dpi | Completely suppressed oocyst excretion. | |

| Efficacy | C. hominis infected gnotobiotic piglets | 5-day treatment | Reduced oocyst excretion and mucosal lesions. | |

| Plasma Concentration | C. suis infected piglets | 10 mg/kg BW, twice daily | Increased to 11.7 µM during treatment. | |

| Plasma Concentration | C. hominis infected gnotobiotic piglets | 9 consecutive doses | Increased to 10 µM. |

Signaling Pathways and Mechanism of Action

The CDPK1 Signaling Pathway

CDPK1 is a central node in the calcium signaling cascade that governs parasite motility and host cell interaction. An influx of intracellular calcium ([Ca2+]) activates CDPK1, which in turn phosphorylates downstream effector proteins involved in the secretion of micronemes and rhoptries, organelles essential for host cell attachment and invasion.

Caption: The CDPK1 signaling cascade in apicomplexan parasites.

Mechanism of this compound Inhibition

This compound acts as an ATP-competitive inhibitor. Its "bumped" chemical structure allows it to fit into the enlarged hydrophobic pocket of the parasite CDPK1 created by the small glycine gatekeeper residue, while being sterically excluded from the ATP-binding site of host kinases.

Caption: Selective inhibition of parasite CDPK1 by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol is adapted from methodologies used to assess the inhibition of recombinant CDPK1.

-

Reagent Preparation:

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and sodium azide.

-

Reconstitute recombinant CDPK1 enzyme in the reaction buffer.

-

Prepare a solution of a generic kinase substrate (e.g., Syntide-2) and ATP.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the CDPK1 enzyme solution.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes) with gentle shaking.

-

Stop the reaction and measure the remaining ATP using a luciferase-based assay kit (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

In Vitro Parasite Growth Inhibition Assay

This protocol is based on methods for assessing the efficacy of BKIs against intracellular parasite proliferation.

-

Cell Culture and Infection:

-

Culture a suitable host cell line (e.g., HCT-8 for Cryptosporidium, IPEC-1 for C. suis) to confluence in 96-well plates.

-

Prepare infectious parasite stages (e.g., excysted sporozoites).

-

Infect the host cell monolayers with the parasites.

-

-

Drug Treatment:

-

Immediately after infection, add culture medium containing serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plates under standard cell culture conditions for a period that allows for parasite replication (e.g., 5 days).

-

-

Quantification of Parasite Growth:

-

After the incubation period, quantify the parasite burden. This can be done using various methods:

-

Quantitative PCR (qPCR): Lyse the cells, extract DNA, and perform qPCR using primers specific for a parasite gene.

-

Luciferase Assay: If using a luciferase-expressing parasite strain, lyse the cells and measure luminescence.

-

Microscopy: Fix and stain the cells, and count the number of parasites or parasite-containing vacuoles.

-

-

-

Data Analysis:

-

Calculate the percent inhibition of parasite growth for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

-

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a general workflow for assessing the in vivo efficacy of this compound in an animal model of infection.

References

- 1. CDPK2A and CDPK1 form a signaling module upstream of Toxoplasma motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of calcium dependent protein kinase 1 (CDPK1) by pyrazolopyrimidine analogs decreases establishment and reoccurrence of central nervous system disease by Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BKI-1369 and its Metabolites BKI-1318 and BKI-1817

A new frontier in anti-protozoal drug development

This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817, for researchers, scientists, and drug development professionals. BKIs are a promising class of antiprotozoal drugs that selectively target calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites, which are responsible for a range of diseases in humans and animals.[1][2] This document outlines the mechanism of action, metabolic pathways, and key experimental data related to these compounds.

Core Compound Profiles

This compound is the parent compound, which undergoes metabolism to form BKI-1318 and BKI-1817. The chemical structures of these three compounds are presented below. The primary metabolic transformation from this compound to BKI-1318 involves the removal of a methyl group from the N-pyridine, while the formation of BKI-1817 from this compound involves a more complex structural alteration.[3][4]

Figure 1: Chemical Structures

Caption: Structures of this compound, BKI-1318, and BKI-1817.

Mechanism of Action: Targeting CDPK1 Signaling

This compound and its metabolites exert their anti-protozoal effects by inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1), a crucial enzyme in apicomplexan parasites that is absent in their mammalian hosts.[1] This selectivity makes BKIs attractive drug candidates with a reduced risk of host toxicity. CDPK1 is a key regulator of several vital processes in the parasite's life cycle, including gliding motility, host cell invasion, and egress. By inhibiting CDPK1, these compounds disrupt the parasite's ability to replicate and spread.

The signaling pathway initiated by an increase in intracellular calcium and leading to parasite motility and invasion is depicted below.

Caption: CDPK1 signaling pathway and BKI inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its metabolites from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy against Cystoisospora suis Merozoites

| Compound | Concentration (nM) | Merozoite Count Reduction (%) | Reference |

| This compound | 40 | ~50 (IC50) | |

| This compound | 200 | >95 | |

| This compound | 400 | 96.1 | |

| BKI-1318 | 400 | 85.1 | |

| BKI-1817 | 400 | 69.6 |

Table 2: In Vivo Pharmacokinetics in Piglets (Oral Administration)

| Compound | Dose (mg/kg) | Cmax | Tmax (hours) | Reference |

| This compound | 10 (twice daily for 5 days) | 11.7 µM (plasma) | Not specified | |

| This compound | 20 (single dose) | 8.1 µM (fecal) | 24 | |

| BKI-1318 | 20 (single dose of this compound) | 0.4 µM (fecal) | 48 | |

| BKI-1817 | 20 (single dose of this compound) | 60.8 µM (fecal) | 48 | |

| This compound | 10 (first dose) | 2.8 - 3.4 µM (plasma) | 2 | |

| This compound | 10 (ninth dose) | 10 µM (plasma) | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the referenced studies.

In Vitro Merozoite Replication Assay

This assay is used to determine the efficacy of the compounds in inhibiting the replication of C. suis merozoites in a host cell line.

Caption: Workflow for in vitro merozoite replication assay.

Methodology:

-

Cell Culture: Intestinal porcine epithelial cells (IPEC-1) are seeded in 48-well plates and grown to confluence.

-

Parasite Preparation: C. suis sporozoites are excysted from oocysts.

-

Infection: Confluent IPEC-1 monolayers are infected with a defined number of sporozoites.

-

Treatment: Immediately after infection, the culture medium is replaced with medium containing various concentrations of this compound, BKI-1318, BKI-1817, or a DMSO control.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period of up to 9 days to allow for merozoite replication.

-

Quantification: At the end of the incubation period, the culture supernatant is collected, and the number of free merozoites is counted using a hemocytometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) and the percentage of merozoite reduction compared to the control are calculated.

In Vivo Pharmacokinetic Study in Piglets

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound and its metabolites in piglets.

References

Methodological & Application

BKI-1369 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKI-1369 is a potent bumped kinase inhibitor (BKI) that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2] CDPK1 is a crucial regulator of parasite physiology, playing a key role in processes such as motility, host cell invasion, and egress.[1] Due to its absence in mammalian hosts, CDPK1 represents a promising therapeutic target for various parasitic diseases, including cryptosporidiosis and cystoisosporosis.[1] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its metabolites from various studies.

Table 1: In Vitro Efficacy of this compound Against Apicomplexan Parasites

| Parasite Species | Assay Type | Cell Line | Key Parameter | Value | Reference |

| Cystoisospora suis | Merozoite Proliferation | IPEC-1 | IC50 | 40 nM | [3] |

| Cystoisospora suis | Merozoite Proliferation | IPEC-1 | IC95 | 200 nM | |

| Cystoisospora suis | Merozoite Proliferation | Not Specified | IC50 | 35 nM | |

| Cystoisospora suis | Merozoite Proliferation | Not Specified | IC95 | 350 nM | |

| Cryptosporidium parvum | Parasite Growth Inhibition | Not Specified | EC50 | 2.3 nM | |

| Cryptosporidium hominis | Not Specified | Not Specified | Not Specified | Potent activity reported |

Table 2: Effect of this compound and its Metabolites on Cystoisospora suis Merozoite Replication

| Compound | Concentration | Inhibition of Merozoite Count | Reference |

| This compound | 400 nM | 96.1% | |

| BKI-1318 (Metabolite) | 400 nM | 85.1% | |

| BKI-1817 (Metabolite) | 400 nM | 69.6% |

Table 3: Off-Target Activity of this compound

| Target | Assay Type | Key Parameter | Value | Reference |

| hERG | Ion Flux Assay | IC50 | 1.52 µM |

Signaling Pathway

This compound inhibits CDPK1, a central kinase in the calcium signaling pathway of apicomplexan parasites. This pathway is initiated by an increase in intracellular calcium levels, which in turn activates CDPK1. Activated CDPK1 then phosphorylates a range of downstream target proteins, leading to the secretion of micronemes, activation of the gliding motility machinery, and ultimately, host cell invasion and egress.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Parasite Proliferation (Merozoite Replication) Assay

This assay determines the effect of this compound on the replication of parasitic stages within a host cell monolayer.

Materials:

-

Intestinal Porcine Epithelial Cells (IPEC-1)

-

Complete cell culture medium (e.g., DHEM/HAMF12 with 5% fetal calf serum and antibiotics)

-

Cystoisospora suis sporozoites

-

This compound stock solution (in DMSO)

-

24-well cell culture plates

-

Hemocytometer or automated cell counter

-

Inverted microscope

Protocol:

-

Seed IPEC-1 cells into 24-well plates at a density of 4 x 10^4 cells per well and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).

-

Infect the confluent IPEC-1 cell monolayers with C. suis sporozoites (e.g., 5 x 10^2 per well).

-

Immediately after infection, or at specified time points post-infection (e.g., 2 days), remove the medium and add the culture medium containing the different concentrations of this compound or a vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO2 incubator for the desired period (e.g., up to 9 days).

-

At the end of the incubation period, collect the culture supernatants.

-

Count the number of free merozoites in the supernatant using a hemocytometer or an automated cell counter.

-

Calculate the percent inhibition of merozoite replication for each this compound concentration relative to the vehicle control.

-

Determine the IC50 and IC95 values by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Host Cell Invasion Assay

This assay assesses the ability of this compound to inhibit the initial invasion of host cells by the parasite.

Materials:

-

Confluent IPEC-1 cell monolayers in 24-well plates

-

Freshly excysted C. suis sporozoites

-

This compound stock solution (in DMSO)

-

Culture medium

-

Inverted microscope

Protocol:

-

Pre-incubate freshly excysted sporozoites with various concentrations of this compound (e.g., up to 200 nM) or a vehicle control in culture medium for 6 hours at 37°C.

-

After incubation, wash the sporozoites with fresh medium to remove the compound.

-

Infect the confluent IPEC-1 cell monolayers with the pre-treated sporozoites (e.g., 5 x 10^2 per well).

-

Incubate the infected cells for a suitable period to allow for merozoite development (e.g., 9 days).

-

At the end of the incubation, collect the culture supernatants and count the number of free merozoites.

-

Compare the merozoite counts from the this compound-treated groups to the vehicle control to determine the effect on host cell invasion.

Host Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed anti-parasitic effects of this compound are not due to toxicity to the host cells.

Materials:

-

IPEC-1 cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

48-well cell culture plates

-

WST-1 cell proliferation reagent

-

Plate reader

Protocol:

-

Seed IPEC-1 cells in 48-well plates (4 x 10^4 cells/well) and allow them to adhere overnight.

-

Add serial dilutions of this compound (e.g., 25 nM to 1000 nM) or a vehicle control to the cells.

-

Incubate for a period that reflects the duration of the parasite proliferation assay (e.g., 4 days) at 37°C with 5% CO2.

-

Add WST-1 reagent to each well and incubate for 3 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent viability of the cells treated with this compound relative to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols: BKI-1369 for Cryptosporidium Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369, a promising therapeutic candidate for cryptosporidiosis. This document details its mechanism of action, summarizes key quantitative data from various infection models, and offers detailed protocols for its application in both in vitro and in vivo research settings.

Introduction

Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals.[1][2][3] The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, underscoring the urgent need for novel therapeutics.[1][4] this compound is a potent and selective inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), an enzyme crucial for parasite survival, including processes like host cell invasion and egress. Due to the presence of a unique glycine gatekeeper residue in the ATP-binding pocket of the parasite's kinase, this compound can selectively inhibit CpCDPK1 without significantly affecting host kinases, making it an attractive drug candidate.

Mechanism of Action and Signaling Pathway

This compound functions by targeting the ATP-binding site of Cryptosporidium calcium-dependent protein kinase 1 (CDPK1). CDPKs are serine/threonine kinases that play a vital role in calcium signaling pathways within the parasite. The binding of this compound to CDPK1 inhibits its downstream signaling, thereby disrupting essential parasite functions and leading to a reduction in parasite burden.

References

- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Advances in bumped kinase inhibitors for human and animal therapy for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: BKI-1369 in Porcine Cystoisosporosis Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Porcine cystoisosporosis, caused by the apicomplexan parasite Cystoisospora suis, is a significant diarrheal disease affecting suckling piglets, leading to economic losses due to impaired growth and mortality.[1][2] The emergence of resistance to toltrazuril, the primary anticoccidial drug, has created an urgent need for novel therapeutics.[3][4] Bumped Kinase Inhibitors (BKIs) represent a promising class of antiprotozoal compounds that selectively target parasite Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme essential for parasite motility, invasion, and replication, which is absent in their mammalian hosts.[5] BKI-1369 is a specific BKI that has demonstrated high efficacy against C. suis both in vitro and in vivo, offering a potential alternative for the control of porcine cystoisosporosis.

Mechanism of Action: Targeting CsCDPK1

This compound functions by inhibiting the Cystoisospora suis Calcium-Dependent Protein Kinase 1 (CsCDPK1). In apicomplexan parasites, CDPK1 is a critical regulator of the calcium-dependent signaling pathway that controls essential processes such as microneme secretion, gliding locomotion, host cell invasion, and parasite proliferation. By binding to the ATP-binding pocket of CsCDPK1, this compound blocks its kinase activity, thereby disrupting these vital functions and inhibiting the parasite's life cycle. The selectivity of BKIs is attributed to a small "gatekeeper" residue (glycine) in the parasite enzyme, which allows the "bumped" inhibitor to bind, a feature not present in most mammalian kinases.

Caption: this compound inhibits the CsCDPK1 signaling pathway in C. suis.

In Vitro Applications & Protocols

This compound has been shown to effectively inhibit the proliferation of C. suis merozoites in intestinal porcine epithelial cell (IPEC-1) cultures. It primarily targets the replication of merozoites rather than the initial host cell invasion by sporozoites.

Quantitative In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Notes | Source |

| IC₅₀ | 40 nM | IPEC-1 | 50% inhibitory concentration against merozoite proliferation. | |

| IC₉₅ | 200 nM | IPEC-1 | >95% inhibition of merozoite proliferation. | |

| Effective Concentration | > 12.5 nM | IPEC-1 | Significant dose-dependent reduction in merozoites. | |

| Effect on Invasion | No inhibition | IPEC-1 | Pre-incubation of sporozoites with this compound did not prevent host cell invasion. |

Protocol: In Vitro Inhibition of C. suis Merozoite Proliferation

This protocol outlines the methodology for assessing the dose-dependent efficacy of this compound against C. suis in a cell culture model.

1. Materials:

-

IPEC-1 cells (Intestinal Porcine Epithelial Cells-1)

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

48-well plates

-

C. suis sporozoites (e.g., Wien-I strain)

-

This compound stock solution (in DMSO)

-

Incubator (37°C, 5% CO₂)

2. Experimental Procedure:

-

Cell Seeding: Seed IPEC-1 cells into 48-well plates at a density of 4 x 10⁴ cells/well.

-

Incubation: Incubate the plates for 24 hours to allow cells to form a confluent monolayer.

-

Infection: Infect the IPEC-1 cell monolayers with freshly excysted C. suis sporozoites at a sporozoite-to-host-cell ratio of 80:1.

-

Treatment: Immediately after infection (Day 0), add this compound to the culture medium at desired final concentrations (e.g., 12.5, 25, 50, 100, 200 nM). Include a DMSO-only vehicle control.

-

Continuous Exposure: Incubate the infected and treated cells for 5 consecutive days (from 0 to 4 days post-infection, dpi).

-

Medium Change: At 5 dpi, replace the this compound-containing medium with fresh, drug-free culture medium.

-

Final Incubation: Continue incubation until 9 dpi to allow for the development and release of new merozoites.

-

Quantification: At 9 dpi, collect the culture supernatant and quantify the number of free merozoites to determine the level of inhibition.

Caption: Workflow for the in vitro evaluation of this compound efficacy.

In Vivo Applications & Protocols

Oral administration of this compound has been proven effective in experimentally infected suckling piglets, significantly reducing clinical signs and parasite shedding for both toltrazuril-sensitive and toltrazuril-resistant C. suis strains.

Quantitative In Vivo Efficacy of this compound

Table 1: Multiple-Dose Regimen Efficacy

| Parameter | Treatment Group | Control Group | Outcome | Source |

| Dose | 10 mg/kg BW, twice daily for 5 days | Vehicle | - | |

| Oocyst Excretion | Suppressed | High | Effective against toltrazuril-sensitive & resistant strains. | |

| Diarrhea | Suppressed | Present | Clinical signs were ameliorated. | |

| Body Weight Gain | Improved | Impaired | Treatment improved piglet health and growth. | |

| Peak Plasma Conc. | 11.7 µM | N/A | Suggests drug accumulation with repeated dosing. |

Table 2: Reduced-Frequency Regimen Efficacy

| Dosing Regimen (20 mg/kg BW) | Oocyst Excretion Suppression | Quantitative Reduction (in shedders) | Source |

| Single dose at 0 dpi | 50% of piglets | 95.2% | |

| Single dose at 2 dpi | 82% of piglets | 98.4% | |

| Two doses at 2 & 4 dpi | 100% of piglets | N/A (Complete suppression) |

Protocol: In Vivo Efficacy Assessment in Piglets

This protocol describes an established animal model for evaluating the therapeutic efficacy of this compound against porcine cystoisosporosis.

1. Animals and Housing:

-

Use suckling piglets, 2 days of age, from a coccidia-free source.

-

House piglets under conditions that prevent accidental infection.

2. Experimental Infection:

-